ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones (DHPMs). These compounds are known for their diverse biological activities and have been extensively studied for their potential pharmacological applications .
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a multi-step process. The key step in the synthesis is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a yield of 84% .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structure and the presence of the trifluoromethyl group, which enhances its biological activity . Similar compounds include other DHPMs and triazole-pyrimidine hybrids, which also exhibit diverse biological activities . the specific combination of functional groups in this compound makes it particularly potent in its pharmacological effects .
Properties
Molecular Formula |
C17H16F3N5O3 |
---|---|
Molecular Weight |
395.34 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16F3N5O3/c1-3-28-15(26)13-9(2)21-16(27)22-14(13)12-8-25(24-23-12)11-6-4-10(5-7-11)17(18,19)20/h4-8,14H,3H2,1-2H3,(H2,21,22,27) |
InChI Key |
JGAQANYWQRROAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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